4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid
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Overview
Description
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid is a complex organic compound with the molecular formula C15H8I3O4 It is characterized by the presence of three iodine atoms and an acetyl group attached to a benzoic acid core
Preparation Methods
The synthesis of benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- typically involves multiple steps, including iodination and acetylation reactions. One common synthetic route includes:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the acetyl group to a hydroxyl group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity to these targets, leading to various biological effects. The acetyl group can also play a role in modulating the compound’s activity by influencing its chemical reactivity and stability.
Comparison with Similar Compounds
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid can be compared with other iodinated benzoic acid derivatives, such as:
Benzoic acid, 3,5-diiodo-: Lacks the acetyl and phenoxy groups, resulting in different chemical properties and applications.
Benzoic acid, 4-(4-acetylphenoxy)-3,5-diiodo-: Similar structure but without the iodine atom on the phenoxy group, leading to variations in reactivity and biological activity.
The unique combination of iodine atoms and the acetyl-phenoxy group in benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- distinguishes it from these similar compounds, providing distinct advantages in specific applications.
Properties
CAS No. |
1160-36-7 |
---|---|
Molecular Formula |
C15H9I3O4 |
Molecular Weight |
633.94 g/mol |
IUPAC Name |
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C15H9I3O4/c1-7(19)10-3-2-9(6-11(10)16)22-14-12(17)4-8(15(20)21)5-13(14)18/h2-6H,1H3,(H,20,21) |
InChI Key |
ODLJOXGVKAAUFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I |
1160-36-7 | |
Origin of Product |
United States |
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